N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields. This compound features a unique molecular structure that combines elements of benzothiophene and imidazolidine, which may contribute to its biological activity.
This compound falls under the category of organic compounds, specifically those containing nitrogen and sulfur in their structure. It is classified as an amide due to the presence of the carboxamide functional group.
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic synthesis techniques.
Technical details regarding specific reagents, catalysts, and conditions (temperature, solvent) would depend on the exact synthetic route chosen.
The molecular structure of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide can be represented using various notations:
InChI=1S/C16H19N5OS/c1-20(2)14(18)13-10-11(19)15(21)9-12(13)17-22-23(3)4/h9-10H,1-8H3,(H,18,19)
C1=CC=C2C(=C1)C(=CS2)C(CN(C)C(=O)N(C(=O)C(C)(C)=O))O
The compound's structural features include:
The compound can undergo various chemical reactions based on its functional groups:
Technical details on reaction conditions (e.g., temperature, catalysts) would be necessary for specific applications.
The mechanism of action for N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide may involve:
Data supporting these mechanisms would typically come from pharmacological studies assessing efficacy and specificity against biological targets.
The physical properties of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide include:
Chemical properties include:
Relevant data regarding these properties can be obtained from experimental studies or supplier specifications.
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-oxoimidazolidine-1-carboxamide has potential applications in:
Further research and clinical studies would be necessary to fully explore these applications and validate their efficacy in practical scenarios.
CAS No.: 17087-29-5
CAS No.: 13477-09-3
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: